tert-butyl 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetate

Description

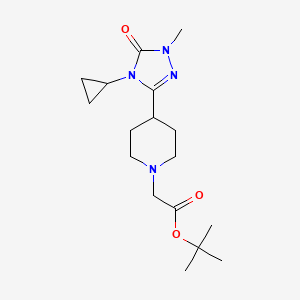

This compound is a tert-butyl ester derivative featuring a piperidine ring substituted with a 1,2,4-triazol-5-one moiety. The triazolone ring is further functionalized with a cyclopropyl and methyl group at the 4- and 1-positions, respectively. The tert-butyl ester group confers steric bulk and hydrolytic stability, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or protease modulation, as inferred from structural analogs .

The compound’s synthesis likely involves:

- Triazolone formation: Cyclocondensation of cyclopropyl-substituted hydrazides with carbodiimides.

- Piperidine coupling: Introduction of the piperidine-acetate side chain via nucleophilic substitution or amidation.

- Crystallographic validation: Structural confirmation using tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name |

tert-butyl 2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-17(2,3)24-14(22)11-20-9-7-12(8-10-20)15-18-19(4)16(23)21(15)13-5-6-13/h12-13H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPLUJCSWDSEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(CC1)C2=NN(C(=O)N2C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl ester group, a cyclopropyl ring , and a triazole moiety , which are essential for its biological interactions. The molecular formula is , with a molecular weight of approximately 342.41 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several key mechanisms:

- Enzyme Inhibition : The presence of the triazole group suggests potential interactions with various enzymes, particularly those involved in metabolic pathways.

- Receptor Modulation : The piperidine structure may enhance binding affinity to specific receptors, influencing signaling pathways.

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain pathogens.

Enzyme Inhibition Studies

Recent research has demonstrated that compounds with similar structural features can inhibit specific enzymes effectively. For instance, studies on triazole derivatives have shown significant inhibition of phospholipase A2 (PLA2) and other enzymes involved in inflammatory pathways .

Antiviral Activity

In vitro studies have indicated that related compounds exhibit antiviral properties against HIV and other viruses. For example, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown promising results in inhibiting HIV replication . The triazole moiety in our compound may play a crucial role in enhancing antiviral activity through similar mechanisms.

Cytotoxicity Assessment

A critical aspect of evaluating the biological activity of any compound is its cytotoxicity profile. In studies involving related compounds, cytotoxicity was assessed using various cell lines, revealing that while some derivatives exhibit potent biological effects, they also show varying degrees of toxicity .

Comparison of Biological Activities

| Compound Name | Activity Type | EC50 (µM) | References |

|---|---|---|---|

| Tert-butyl 2-(4-(4-cyclopropyl... | Enzyme Inhibition | TBD | |

| Similar Triazole Derivative | Antiviral | 0.027 | |

| Related Compound X | Cytotoxicity | CC50 = 6138 |

Case Study 1: Antiviral Efficacy

A study conducted by Han et al. synthesized various diarylbenzopyrimidines that demonstrated enhanced antiviral efficacy against resistant strains of HIV. The incorporation of triazole groups improved binding affinity and potency significantly compared to traditional NNRTIs .

Case Study 2: Enzyme Targeting

Research on enzyme inhibitors highlighted the effectiveness of triazole-containing compounds in targeting CSNK2A2 kinase, which plays a role in cell proliferation and survival. The modifications made to the triazole structure resulted in improved metabolic stability while maintaining high potency .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 294.36 g/mol. Its structure includes a triazole ring, which is significant in medicinal chemistry due to its biological activities.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit antimicrobial properties. For instance, compounds with similar triazole structures have been studied for their efficacy against various bacterial strains and fungi. The incorporation of the cyclopropyl group may enhance the lipophilicity and membrane penetration, potentially increasing antimicrobial effectiveness .

Anticancer Properties

Triazole derivatives have been explored for their anticancer activities. In vitro studies have shown that certain triazole compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, a critical process for cell division. The specific compound may share similar mechanisms, suggesting potential use in cancer therapeutics .

Central Nervous System (CNS) Disorders

The piperidine moiety in the compound has been associated with neuroactive properties. Compounds containing piperidine rings are often investigated for their effects on CNS disorders such as anxiety and depression. The unique structure of this compound may offer new avenues for treating such conditions .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with two closely related analogs (Table 1):

Table 1: Structural and Functional Comparison

Key Findings

Structural Impact on Bioactivity: The cyclopropyl group in the target compound likely enhances binding affinity to hydrophobic enzyme pockets compared to Compound B’s ethyl group, which lacks steric bulk .

Physicochemical Properties :

- The tert-butyl ester in the target compound improves metabolic stability over ethyl esters (e.g., Compound A), which are prone to esterase-mediated hydrolysis.

Synthetic Challenges :

- Introducing the cyclopropyl group (target compound) requires specialized reagents (e.g., cyclopropanation agents), increasing synthetic complexity relative to Compound B .

- Compound A’s thiazole-acetate moiety demands multi-step coupling, raising production costs .

Crystallographic Data :

- Structural elucidation of the target compound and analogs relies heavily on SHELX programs (SHELXL for refinement, SHELXS for solution) and visualization tools like WinGX .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.